2-Chloro-3,4-dimethoxy-beta-nitrostyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

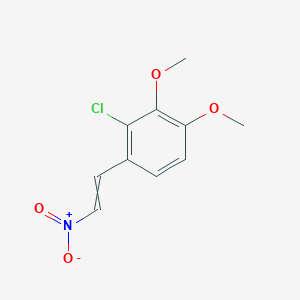

2-Chloro-3,4-dimethoxy-beta-nitrostyrene (CAS 41122-35-4) is a halogenated aromatic nitrostyrene derivative with the molecular formula C₁₀H₁₀ClNO₄ and a molar mass of 243.64 g/mol . Structurally, it features a nitrovinyl group attached to a benzene ring substituted with chlorine at position 2 and methoxy groups at positions 3 and 4. The compound exists predominantly in the trans (E) configuration, as confirmed by its IUPAC name trans-2-chloro-3,4-dimethoxy-beta-nitrostyrene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene typically involves the nitration of 2-chloro-3,4-dimethoxybenzaldehyde followed by a condensation reaction with nitromethane. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the nitrostyrene product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The double bond in the styrene moiety can be hydrogenated to form the corresponding alkane.

Substitution: The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: The major product is the corresponding nitro compound.

Reduction: The major product is the corresponding alkane.

Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

Trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving the interaction of nitro compounds with biological systems.

Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of trans-2-Chloro-3,4-dimethoxy-β-nitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy substituents can influence the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Key Properties

- Physical State : Yellow crystalline solid

- Melting Point : 89–93 °C

- Solubility: Slightly soluble in DMSO and methanol

- Storage : Stable at 4°C

- Applications : Investigated for its role in neurological disorders (e.g., Parkinson’s disease, Alzheimer’s) due to interactions with dopamine receptors and neuroinflammatory pathways .

Comparison with Structurally Similar Compounds

3,4-Dihydroxybenzeneacrylic Acid (Caffeic Acid)

Caffeic acid (CAS 331-39-5) shares a benzene ring substituted with hydroxyl groups at positions 3 and 4 but lacks the nitrovinyl and chlorine substituents. Its molecular formula is C₉H₈O₄ (molar mass: 180.16 g/mol) .

Key Differences :

- The methoxy groups in this compound reduce polarity compared to caffeic acid’s hydroxyl groups, affecting solubility and membrane permeability .

- The nitrovinyl group in the former enhances electrophilicity, enabling Michael addition reactions, whereas caffeic acid’s propenoic acid moiety participates in redox cycling .

2-Chloro-3:5-dinitrobenzoyl Chloride Derivatives

These derivatives (e.g., 2-chloro-3:5-dinitrobenzamide) feature a benzoyl chloride backbone with nitro groups at positions 3 and 5 and chlorine at position 2 .

Key Differences :

- The meta-nitro groups in 2-chloro-3:5-dinitrobenzamide increase steric hindrance and thermal stability, reflected in its higher melting point .

- The nitrostyrene moiety in the target compound enables conjugation with biological nucleophiles (e.g., thiols), whereas benzoyl chloride derivatives are more reactive toward amines and alcohols .

Fluorinated Propane Derivatives (e.g., 2-Chloro-3,3,3-trifluoropropane)

Key Differences :

- The aromatic nitrostyrene structure confers planarity and π-π stacking capability, critical for receptor binding, whereas the fluorinated propane’s linear structure is suited for industrial applications .

- Fluorine’s electronegativity in the latter enhances stability but raises environmental concerns compared to the chlorine-methoxy-nitrostyrene system .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Chloro-3,4-dimethoxy-beta-nitrostyrene via Knoevenagel condensation?

- Methodological Answer : The compound can be synthesized by condensing 2-chloro-3,4-dimethoxybenzaldehyde with a nitroalkane (e.g., nitromethane) using piperidine as a catalyst in toluene under reflux. Key parameters include maintaining anhydrous conditions, a molar ratio of 1:1.2 (aldehyde to nitroalkane), and reaction times of 6–8 hours. Post-reaction purification involves column chromatography with silica gel and ethyl acetate/hexane eluents to isolate the product .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Characterize the π→π* and n→π* transitions of the nitrostyrene moiety. Experimental λmax values (~350–400 nm) should align with density functional theory (DFT) calculations for validation .

- NMR : <sup>1</sup>H NMR should show peaks for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm), and the nitro group’s deshielding effects. <sup>13</sup>C NMR confirms substituent positions via carbonyl (C=O) and nitro (NO2) carbon signals .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro, chloro) influence the electronic properties and copolymerization behavior of this compound?

- Methodological Answer : The chloro and nitro groups enhance electrophilicity, facilitating radical copolymerization with styrene. Use 1,1'-azobiscyclohexanecarbonitrile (ABCN) as an initiator in toluene at 70–80°C. Monitor reactivity ratios (e.g., Fineman-Ross method) and characterize copolymers via GPC for molecular weight distribution. Substituent effects on HOMO-LUMO gaps can be quantified via cyclic voltammetry or DFT .

Q. What methodologies resolve discrepancies between experimental and theoretical UV-Vis spectral data for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or basis set limitations in DFT. To address this:

- Perform solvent-correction calculations (e.g., using the conductor-like polarizable continuum model, CPCM).

- Compare experimental spectra in multiple solvents (e.g., methanol, DMSO) with time-dependent DFT (TD-DFT) simulations.

- Validate vibrational modes via FT-IR to refine theoretical models .

Q. What strategies improve regioselectivity in electrophilic substitution reactions involving this compound?

- Methodological Answer :

- Directing Groups : Utilize methoxy substituents as ortho/para directors. For example, nitration preferentially occurs at the 5-position due to steric and electronic effects.

- Catalytic Control : Employ Lewis acids (e.g., AlCl3) to stabilize transition states. Monitor reaction progress via LC-MS to optimize yields .

Q. How can thermodynamic stability under varying pH and temperature conditions be assessed for this compound?

- Methodological Answer :

- Conduct accelerated stability studies (40–60°C, pH 1–13) over 14 days. Analyze degradation products via HPLC-MS.

- Calculate activation energy (Ea) using the Arrhenius equation.

- Theoretical stability can be predicted via molecular dynamics simulations of bond dissociation energies .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may stem from catalyst choice or solvent polarity. Systematically test:

Properties

Molecular Formula |

C10H10ClNO4 |

|---|---|

Molecular Weight |

243.64 g/mol |

IUPAC Name |

3-chloro-1,2-dimethoxy-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C10H10ClNO4/c1-15-8-4-3-7(5-6-12(13)14)9(11)10(8)16-2/h3-6H,1-2H3 |

InChI Key |

PXDQNCVFROGRNW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C[N+](=O)[O-])Cl)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.